molecular formula C20H15N3O4S B2481686 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide CAS No. 536731-65-4

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide

Cat. No. B2481686
CAS RN: 536731-65-4
M. Wt: 393.42
InChI Key: OLPPQDIVHUSKKX-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide, also known as compound 1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Cancer Treatment

GSK-3β inhibitors have emerged as promising candidates for cancer therapy. By targeting GSK-3β, these inhibitors can influence critical cellular processes, including cell proliferation, apoptosis, and metastasis. In particular, small-molecule GSK-3β inhibitors have been investigated for their effects in cancer treatment . These compounds hold potential for disrupting cancer cell growth and enhancing the efficacy of existing therapies.

Alzheimer’s Disease (AD)

GSK-3β plays a pivotal role in cognitive function and has been implicated in neurodegenerative diseases such as AD. Inhibiting GSK-3β may improve memory deficits and cognitive function in aging mouse models . Researchers are exploring GSK-3β inhibitors as a strategy to mitigate AD-related pathology, including β-amyloid formation and tau hyperphosphorylation .

Parkinson’s Disease

GSK-3β inhibition has shown promise in treating Parkinson’s disease. In particular, it enhances the cytotoxic activity of natural killer (NK) cells against acute myeloid leukemia (AML) cells . This suggests a potential role in modulating immune responses and neuroprotection.

Inflammation

Inhibition of GSK-3β has been associated with anti-inflammatory effects. It may suppress inflammation, protect lung tissue from acute injury, and delay pulmonary fibrosis . These findings highlight its therapeutic potential in managing inflammatory conditions.

Cardiovascular Health

GSK-3β inhibitors have implications for cardiovascular health. They are thought to reduce acute myocardial infarction and improve severe cardiac dysfunction . Further research is needed to explore their cardioprotective mechanisms.

Other Diseases

Beyond the aforementioned applications, GSK-3β inhibitors have been investigated in stroke, type-II diabetes, and other disorders. Their multi-role in hepatic glycolysis regulation, cell signaling pathways, and protein phosphorylation underscores their versatility .

Mechanism of Action

Target of Action

The primary target of the compound GSK-3beta inhibitor 11, also known as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, is the enzyme Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved multifunctional serine/threonine protein kinase that plays a central role in a wide variety of cellular processes .

Mode of Action

GSK-3beta inhibitor 11 interacts with its target by inhibiting the activity of GSK-3. This inhibition is achieved by the compound binding to the active site of the enzyme, preventing it from phosphorylating its substrates . This results in the attenuation of the signaling pathway in which GSK-3 is involved .

Biochemical Pathways

The inhibition of GSK-3 by GSK-3beta inhibitor 11 affects multiple key cell-signaling pathways. For instance, when the Wnt ligand is present, it inhibits GSK-3β on the target cell, which suppresses β-catenin phosphorylation and makes it stable in the cytoplasm . This leads to changes in gene expression and cellular responses .

Pharmacokinetics

The compound’s ability to inhibit gsk-3 suggests that it can penetrate cell membranes to reach its intracellular target

Result of Action

The inhibition of GSK-3 by GSK-3beta inhibitor 11 has several molecular and cellular effects. For example, GSK-3 inhibition reduces apoptosis, attenuates inflammation, modulates axon and dendrite growth and repair, and regulates synaptic plasticity . Moreover, GSK-3 is a central regulator of programmed cell death protein-1 (PD-1) expression, and GSK-3 inhibition may downregulate PD-1 and enhance CD8+ cytolytic T cell (CTL) function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GSK-3beta inhibitor 11. For instance, the presence of other signaling molecules, such as the Wnt ligand, can affect the compound’s ability to inhibit GSK-3 Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPPQDIVHUSKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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